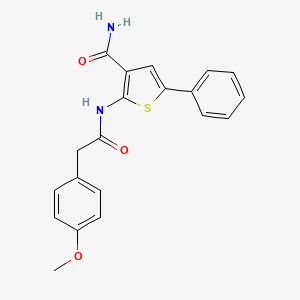
2-(2-(4-Methoxyphenyl)acetamido)-5-phenylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(4-Methoxyphenyl)acetamido)-5-phenylthiophene-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring substituted with a methoxyphenylacetamido group and a phenyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
作用機序
Target of Action
The primary target of 2-[2-(4-Methoxyphenyl)acetamido]-5-phenylthiophene-3-carboxamide is the O-GlcNAcylation pathway . This pathway is a post-translational modification that modulates glucose homeostasis in ischemic stroke . It plays a crucial role in neuronal energy metabolism, which is highly dependent on glucose .
Mode of Action
The compound interacts with its targets by activating the O-GlcNAcylation pathway and maintaining energy homeostasis . This activation leads to an increase in glucose uptake and activation of O-GlcNAcylation in hippocampal neurons under both normal and oxygen glucose deprivation (OGD) conditions .
Biochemical Pathways
The affected biochemical pathway is the O-GlcNAcylation pathway, which is a novel pro-survival pathway that modulates glucose homeostasis in ischemic stroke . The downstream effects of this pathway include the regulation of energy metabolism, which is crucial for neuronal survival .
Pharmacokinetics
It has been reported that the compound can pass through the blood-brain barrier . This suggests that the compound may have good bioavailability in the central nervous system.
Result of Action
The activation of the O-GlcNAcylation pathway and maintenance of energy homeostasis by the compound results in neuroprotection . In vitro analyses have shown that the compound exerts neuroprotective effects in hippocampal neurons against moderate OGD injury . In vivo analyses have shown that the compound improves the outcome after transient middle cerebral artery occlusion (MCAO), and accelerates the recovery of energy metabolism in the ipsilateral hippocampus in MCAO rats .
Action Environment
The action of the compound is influenced by the environment in which it is present. For instance, under conditions of oxygen glucose deprivation (OGD), the compound has been shown to increase glucose uptake and activate O-GlcNAcylation in hippocampal neurons . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as oxygen and glucose levels in the environment.
生化学分析
Biochemical Properties
It is known that similar compounds can interact with various enzymes and proteins . The nature of these interactions is yet to be fully understood.
Cellular Effects
In cellular models, 2-[2-(4-Methoxyphenyl)acetamido]-5-phenylthiophene-3-carboxamide has shown potential neuroprotective effects . It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-[2-(4-Methoxyphenyl)acetamido]-5-phenylthiophene-3-carboxamide involves the regulation of energy homeostasis and O-GlcNAcylation . It has been suggested that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-[2-(4-Methoxyphenyl)acetamido]-5-phenylthiophene-3-carboxamide at different dosages in animal models have not been extensively studied
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Methoxyphenyl)acetamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-(2-(4-Methoxyphenyl)acetamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
科学的研究の応用
2-(2-(4-Methoxyphenyl)acetamido)-5-phenylthiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential neuroprotective effects and ability to modulate glucose homeostasis
Medicine: Explored for its potential therapeutic effects in treating cerebral ischemia and other neurological disorders
類似化合物との比較
Similar Compounds
2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside: An analog of salidroside with neuroprotective properties.
2-ACETAMIDO-4-METHOXYPHENYL DISELENIDE:
Uniqueness
2-(2-(4-Methoxyphenyl)acetamido)-5-phenylthiophene-3-carboxamide stands out due to its specific structural features, which confer unique chemical reactivity and potential biological activities. Its ability to modulate glucose homeostasis and provide neuroprotection makes it a compound of significant interest in both basic and applied research .
特性
IUPAC Name |
2-[[2-(4-methoxyphenyl)acetyl]amino]-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-25-15-9-7-13(8-10-15)11-18(23)22-20-16(19(21)24)12-17(26-20)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H2,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGZIYLASPIPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
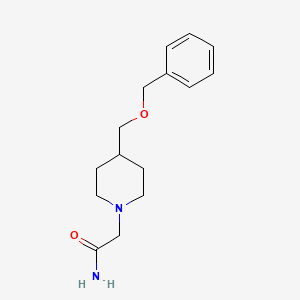
![ethyl 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamido)benzoate](/img/structure/B2779149.png)
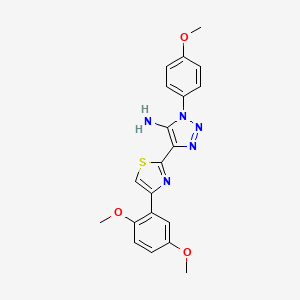
![1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2779151.png)
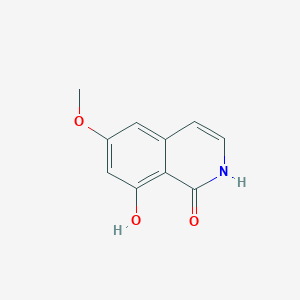
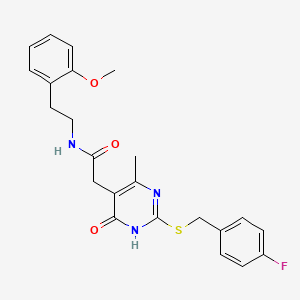

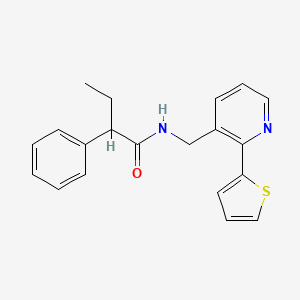
![tert-butyl methyl(2-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2779158.png)
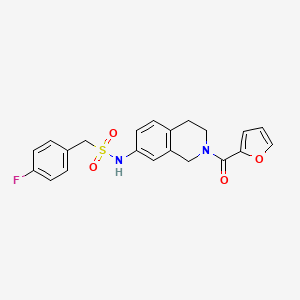
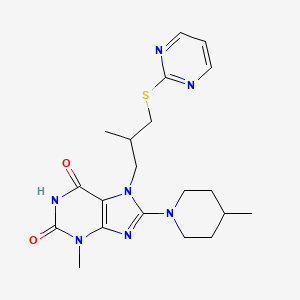
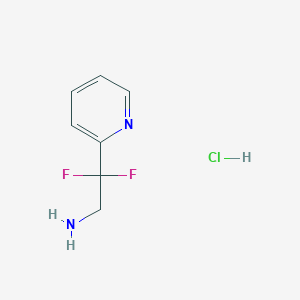
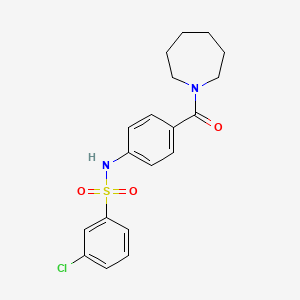
![[(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid](/img/structure/B2779168.png)
